molecular formula C9H9NO3S B1397467 2-(Ethylsulfanyl)-5-nitrobenzaldehyde CAS No. 960232-60-4

2-(Ethylsulfanyl)-5-nitrobenzaldehyde

Cat. No.: B1397467
CAS No.: 960232-60-4
M. Wt: 211.24 g/mol
InChI Key: ILIVVWYUIJDPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylsulfanyl)-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H9NO3S. It is a colorless solid that is soluble in organic solvents. It is used in the synthesis of pharmaceuticals and other organic compounds. It is also used as a reagent in the synthesis of heterocyclic compounds.

Scientific Research Applications

Photochemical Properties and Actinometry

2-Nitrobenzaldehyde (2NB), closely related to 2-(Ethylsulfanyl)-5-nitrobenzaldehyde, has been studied for its photochemical properties and is a convenient, photochemically sensitive, and thermally robust actinometer. It has been used in solution and ice experiments in the laboratory to measure light absorbance and photochemical properties. The research shows that the molar absorptivities of 2NB are weakly dependent upon temperature, and the quantum yield is independent of temperature in water. It also indicates that the photochemistry of 2NB in/on water ice is the same as in liquid water, suggesting its utility in various environmental and chemical studies (Galbavy, Ram, & Anastasio, 2010).

Sulfhydryl Group Detection

2-Nitrobenzaldehyde has been utilized in the context of detecting sulfhydryl groups in biological materials. A study demonstrated its usefulness in various biological applications, providing insights into the chemical interactions with blood, which may have implications for biochemical and medical research (Ellman, 1959).

Synthesis of Pharmaceuticals

2-Nitrobenzaldehyde derivatives are used as precursors in the production of 1,4-dihydropyridine derivatives, which have practical applications as pharmaceuticals in the line of calcium channel blockers. Research in this area focuses on the catalytic condensation of benzaldehyde and substituted benzaldehydes, including 2-nitrobenzaldehyde, to create these medically relevant compounds (Perozo-Rondón et al., 2006).

Chemical Synthesis and Catalysis

The synthesis of dihydropyridines and other chemical structures involving 2-nitrobenzaldehyde derivatives has been explored. These reactions are significant in the field of synthetic chemistry and offer potential routes for creating a variety of chemical compounds. The research in this area provides insight into the chemical reactivity and potential applications of these compounds (Ángeles et al., 2001).

Photooxidation and Material Protection

Studies have indicated that 2-nitrobenzaldehyde effectively blocks singlet oxygen generation, offering protection against photooxidation and photodegradation. This finding is significant for developing protective measures for materials and substances exposed to light, with potential applications in various industrial and scientific fields (Hajimohammadi, Sereshk, Schwarzinger, & Knör, 2018).

Properties

IUPAC Name

2-ethylsulfanyl-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIVVWYUIJDPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylsulfanyl)-5-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Ethylsulfanyl)-5-nitrobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-(Ethylsulfanyl)-5-nitrobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-(Ethylsulfanyl)-5-nitrobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-(Ethylsulfanyl)-5-nitrobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-(Ethylsulfanyl)-5-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.